molecular formula C6H3I2NO3 B14717487 3,5-Diiodo-4-nitrophenol CAS No. 6936-75-0

3,5-Diiodo-4-nitrophenol

Cat. No.: B14717487
CAS No.: 6936-75-0
M. Wt: 390.90 g/mol
InChI Key: CLDJFXCAIWYRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-nitrophenol is an aromatic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diiodo-4-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst. The process involves grinding the reactants together at room temperature, which results in high yields and a simple work-up procedure .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide and acetic acid remains consistent, with the reaction conditions optimized for maximum yield and efficiency. The grinding method is preferred due to its non-hazardous nature and high selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic reagents in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

3,5-Diiodo-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-nitrophenol involves its interaction with molecular targets through its iodine and nitro groups. The compound can form complexes with proteins and enzymes, leading to alterations in their activity. The pathways involved include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

  • 2,6-Diiodo-4-nitrophenol
  • 3,5-Diiodo-4-chlorophenol
  • 3,5-Diiodo-4-methylphenol

Comparison: 3,5-Diiodo-4-nitrophenol is unique due to the presence of both iodine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity in iodination reactions and potential for diverse applications .

Properties

CAS No.

6936-75-0

Molecular Formula

C6H3I2NO3

Molecular Weight

390.90 g/mol

IUPAC Name

3,5-diiodo-4-nitrophenol

InChI

InChI=1S/C6H3I2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H

InChI Key

CLDJFXCAIWYRQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)[N+](=O)[O-])I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.